molecular formula C16H13N3O B14346793 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 95690-43-0

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Katalognummer: B14346793
CAS-Nummer: 95690-43-0
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: NEJXICAUKREVML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that features both azide and enone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylacetophenone and 4-azidobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction: The azide group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The azide group can participate in substitution reactions, such as nucleophilic substitution, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include:

    Epoxides: From oxidation of the enone group.

    Amines: From reduction of the azide group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Medicinal Chemistry:

    Biological Studies: The compound can be used in biological studies to investigate the effects of azide-containing molecules on biological systems.

Wirkmechanismus

The mechanism of action of 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one involves:

    Molecular Targets: The azide group can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.

    Pathways Involved: The compound can participate in biochemical pathways involving azide or enone groups, leading to the formation of reactive intermediates or products that exert biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Aminophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with an amino group instead of an azide group.

    3-(4-Nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a nitro group instead of an azide group.

    3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of an azide group.

Eigenschaften

CAS-Nummer

95690-43-0

Molekularformel

C16H13N3O

Molekulargewicht

263.29 g/mol

IUPAC-Name

3-(4-azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13N3O/c1-12-2-7-14(8-3-12)16(20)11-6-13-4-9-15(10-5-13)18-19-17/h2-11H,1H3

InChI-Schlüssel

NEJXICAUKREVML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.